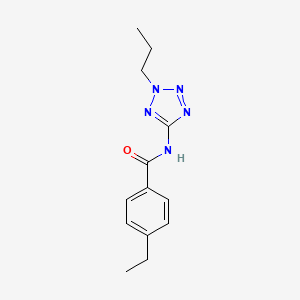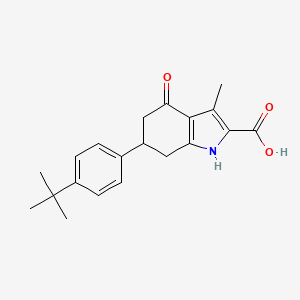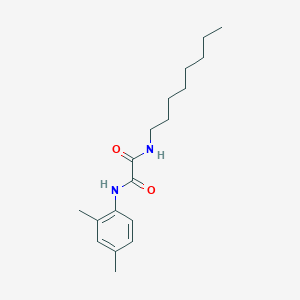
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have promising effects in various scientific research applications.
Mecanismo De Acción
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, this compound prevents the activation of downstream signaling pathways, including the STAT pathway. This leads to the inhibition of cell growth and proliferation, as well as the suppression of the immune response and reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth. In autoimmune diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Inflammatory disorders have also been shown to benefit from this compound treatment, as it reduces inflammation and improves joint function in arthritis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has several advantages for lab experiments. It is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK/STAT signaling pathway. It has also been extensively studied in various scientific research fields, which provides a wealth of information for researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate research. One potential direction is the development of more potent and selective JAK inhibitors. Another direction is the investigation of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an interesting area of research. Finally, the development of new formulations of this compound that improve its solubility and half-life could enhance its effectiveness in lab experiments and clinical trials.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. Its ability to inhibit JAK enzymes and block downstream signaling pathways makes it a valuable tool for studying the JAK/STAT pathway. While there are limitations to its use in lab experiments, its potential for the treatment of cancer, autoimmune diseases, and inflammatory disorders make it an exciting area of research for future studies.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have promising effects in cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In autoimmune diseases, this compound has been shown to suppress the immune response and reduce inflammation. Inflammatory disorders, such as arthritis and asthma, have also been shown to benefit from this compound treatment.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-13-7-2-1-3-8-13)21-12-6-11-16-19-14-9-4-5-10-15(14)22-16/h1-5,7-10H,6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYNSSFPOCUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)
![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
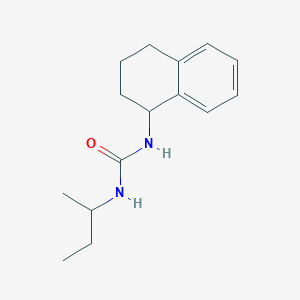
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
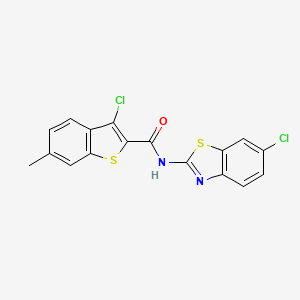
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)
